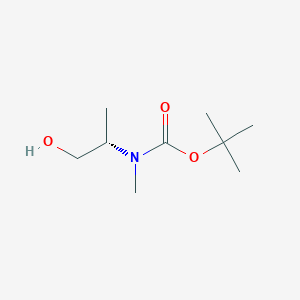
Isopropyl chloro(oxo)acetate
Übersicht
Beschreibung
Isopropyl chloro(oxo)acetate is an important organic chemical compound used as an intermediate in various chemical reactions. It is a colorless liquid with the molecular formula C5H9O3Cl. This compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its reactivity and functional groups.
Vorbereitungsmethoden
Isopropyl chloro(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and reduce reaction time . Another method involves the use of inorganic metal salts of organic sulfonates as catalysts, which can improve the yield and purity of the product . Industrial production methods often employ these catalysts due to their cost-effectiveness and simplicity.
Analyse Chemischer Reaktionen
Isopropyl chloro(oxo)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isopropyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and as a reagent in various biological studies.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of isopropyl chloro(oxo)acetate involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound can be readily replaced by other nucleophiles, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Isopropyl chloro(oxo)acetate can be compared with other similar compounds such as ethyl chloroacetate and methyl chloroacetate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its specific alkyl group, which can provide different steric and electronic effects compared to its analogs .
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Propyl chloroacetate
These compounds are used in similar applications but may have different reactivity and physical properties due to variations in their alkyl groups.
Eigenschaften
IUPAC Name |
propan-2-yl 2-chloro-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(2)9-5(8)4(6)7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNIJXHGYDYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N-[(2S)-1-phenylpropan-2-yl]formamide](/img/structure/B3256066.png)





![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B3256117.png)
![2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid](/img/structure/B3256120.png)

